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Compound of Interest

Compound Name: 4-lodobenzoic acid

Cat. No.: B057085

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-lodobenzoic acid, a compound of interest in chemical research and drug development. This
document is intended for researchers, scientists, and professionals in the field, offering a
detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for these analyses.

Introduction

4-lodobenzoic acid (C7H5102, CAS No: 619-58-9) is an aromatic carboxylic acid.[1][2][3] Its
structure lends itself to detailed characterization by various spectroscopic techniques, providing
valuable insights for synthesis verification, quality control, and further research applications.
This guide presents a consolidated summary of its key spectroscopic signatures.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-lodobenzoic acid,
presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H
and 3C NMR data for 4-lodobenzoic acid are presented below.

Table 1: TH NMR Spectroscopic Data for 4-lodobenzoic acid[4][5][6]
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Chemical Shift (8)

Multiplicity Solvent Assignment
Ppm
~7.85 Doublet DMSO-d6 Aromatic C-H
~7.75 Doublet DMSO-d6 Aromatic C-H
~13.0 (broad) Singlet DMSO-d6 Carboxylic acid -OH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for 4-lodobenzoic acid[7][8]

Chemical Shift (8) ppm Solvent Assighment
~167 DMSO-d6 Carbonyl C=0
~137 DMSO-d6 Aromatic C-H
~131 DMSO-d6 Aromatic C-H
~130 DMSO-d6 Aromatic C-I

~99 DMSO-d6 Aromatic C-COOH

Note: The assignment of aromatic carbons can be further confirmed by advanced 2D NMR

techniques.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 4-lodobenzoic acid are summarized below.

Table 3: IR Spectroscopic Data for 4-lodobenzoic acid[9][10]
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Wavenumber (cm~?) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic acid)
~1680 Strong C=0 stretch (Carboxylic acid)
~1600, ~1480 Medium-Strong C=C stretch (Aromatic ring)
~1300 Medium C-O stretch

~930 Medium, Broad O-H bend (out-of-plane)

C-H bend (para-disubstituted

~840 Strong ]
ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 4-lodobenzoic acid[2][9]

m/z Relative Intensity Assignment

248 High [M]* (Molecular ion)
231 Medium [M-OH]*

203 Low [M-COOH]*

104 Medium [CeHaCO]*

76 Medium [CeHa]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation:
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Weigh approximately 5-25 mg of solid 4-lodobenzoic acid for *H NMR and 50-100 mg for
13C NMR.[11]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-d6) in a clean, dry vial.[11][12][13]

To ensure a homogeneous solution and remove any particulate matter, filter the solution
through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.[11][12]

The final sample volume in the NMR tube should be approximately 0.6 mL, corresponding to
a height of about 4-5 cm.[12][13]

Cap the NMR tube securely.

Instrumental Analysis:

The NMR spectra are typically acquired on a spectrometer operating at a field strength of
300 MHz or higher for *H.

For solid-state NMR, magic-angle spinning (MAS) is employed to obtain high-resolution
spectra by averaging anisotropic interactions.[14][15]

The instrument's software is used to set the experimental parameters, including the number
of scans, pulse sequence, and relaxation delay.[15]

The deuterium signal from the solvent is used for field frequency locking.[13]

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16][17]

Place a small amount of solid 4-lodobenzoic acid powder directly onto the ATR crystal.[18]

Instrumental Analysis:

Record a background spectrum of the clean, empty ATR crystal.[18]
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o Apply pressure to the solid sample using the instrument's pressure clamp to ensure good
contact with the crystal.[16]

e Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm~1
with a resolution of 4 cm~1.[19]

» The final spectrum is presented in terms of absorbance or transmittance.

Electron Impact Mass Spectrometry (EI-MS)

Sample Introduction:

» For a volatile solid like 4-lodobenzoic acid, the sample can be introduced via a direct
insertion probe or after separation by gas chromatography (GC-MS).[20][21][22]

e The sample is volatilized by heating in the ion source of the mass spectrometer.[20][23]
lonization and Analysis:

 In the ion source, the gaseous molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.[21][23][24]

e The resulting positive ions (molecular ion and fragment ions) are accelerated and separated
by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[20][22]

o A detector measures the abundance of each ion, and the data is presented as a mass
spectrum.[22]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-lodobenzoic acid.
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Spectroscopic Analysis Workflow for 4-lodobenzoic Acid
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Caption: Workflow for the spectroscopic characterization of 4-lodobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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